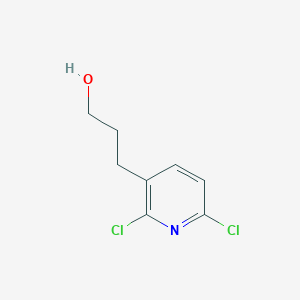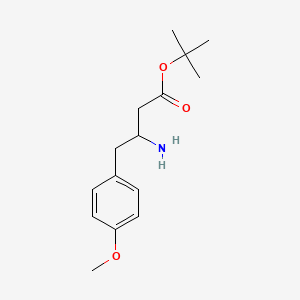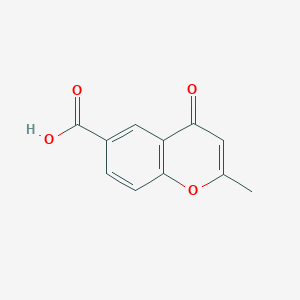![molecular formula C9H12O4 B13690827 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid is an organic compound characterized by the presence of a tetrahydropyranyl group attached to a butynoic acid backbone. This compound is notable for its unique structure, which combines the stability of the tetrahydropyranyl group with the reactivity of the butynoic acid moiety. It is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid typically involves the protection of alcohols using tetrahydropyranyl groups. One common method is the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . This reaction forms tetrahydropyranyl ethers, which can then be further modified to introduce the butynoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and neutral reagent-mediated reactions can also be employed to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butynoic acid moiety to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyranyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acid-catalyzed hydrolysis using hydrochloric acid (HCl) or sulfuric acid (H2SO4) can remove the tetrahydropyranyl group.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkenes, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid involves its ability to act as a protecting group for alcohols. The tetrahydropyranyl group stabilizes the alcohol, preventing unwanted reactions during synthetic processes. Upon completion of the desired reactions, the tetrahydropyranyl group can be removed under acidic conditions, regenerating the free alcohol .
Vergleich Mit ähnlichen Verbindungen
4-[(Tetrahydro-2H-pyran-2-yl)oxy]butanal: This compound also contains a tetrahydropyranyl group and is used as a protecting group for aldehydes.
Tetrahydropyran: A simpler compound that serves as a building block for more complex molecules.
Uniqueness: 4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid is unique due to its combination of a tetrahydropyranyl group with a butynoic acid moiety, providing both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required.
Eigenschaften
Molekularformel |
C9H12O4 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
4-(oxan-2-yloxy)but-2-ynoic acid |
InChI |
InChI=1S/C9H12O4/c10-8(11)4-3-7-13-9-5-1-2-6-12-9/h9H,1-2,5-7H2,(H,10,11) |
InChI-Schlüssel |
UCGWTQLSUYZQJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one](/img/structure/B13690782.png)

![1-Oxaspiro[5.5]undecane-4-carbaldehyde](/img/structure/B13690790.png)
![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)






![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
